molecular formula C12H17N5O2S2 B11011109 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B11011109
M. Wt: 327.4 g/mol
InChI Key: YIJWNHZOSFWCST-UHFFFAOYSA-N
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Description

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiadiazole ring, a thiazole ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying chemical reactivity and developing new synthetic methodologies.

    Biology: Researchers are exploring its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where its specific molecular targets are involved.

    Industry: Its chemical properties could be leveraged in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide stands out due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C12H17N5O2S2

Molecular Weight

327.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H17N5O2S2/c1-7(2)4-13-11-14-8(6-20-11)10(18)15-12-17-16-9(21-12)5-19-3/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,17,18)

InChI Key

YIJWNHZOSFWCST-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)NC2=NN=C(S2)COC

Origin of Product

United States

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